molecular formula C6H16FN2OP B12694810 Phosphorodiamidic fluoride, N,N'-dipropyl- CAS No. 2251-43-6

Phosphorodiamidic fluoride, N,N'-dipropyl-

Cat. No.: B12694810
CAS No.: 2251-43-6
M. Wt: 182.18 g/mol
InChI Key: HNCJVPKMVIWGJA-UHFFFAOYSA-N
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Description

Phosphorodiamidic fluoride, N,N'-dipropyl- (IUPAC name: N,N′-dipropylphosphorodiamidic fluoride), is an organophosphorus compound characterized by a central phosphorus atom bonded to two dipropylamino groups and one fluoride. Structurally, it belongs to the phosphorodiamidic acid derivatives, where the phosphorus is in the +5 oxidation state, with the general formula (R₂N)₂P(O)F (R = alkyl/aryl).

Properties

CAS No.

2251-43-6

Molecular Formula

C6H16FN2OP

Molecular Weight

182.18 g/mol

IUPAC Name

N-[fluoro(propylamino)phosphoryl]propan-1-amine

InChI

InChI=1S/C6H16FN2OP/c1-3-5-8-11(7,10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10)

InChI Key

HNCJVPKMVIWGJA-UHFFFAOYSA-N

Canonical SMILES

CCCNP(=O)(NCCC)F

Origin of Product

United States

Preparation Methods

The synthesis of phosphorodiamidic fluoride, N,N’-dipropyl- can be achieved through several methods. One common approach involves the reaction of phosphorus halides with amines. For instance, phosphorus oxychloride can react with diisopropylamine in the presence of a fluoride source to yield the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities. The choice of reagents and reaction conditions can be optimized to improve yield and purity.

Chemical Reactions Analysis

Phosphorodiamidic fluoride, N,N’-dipropyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorodiamidic fluoride, N,N’-dipropyl- has several scientific research applications:

Mechanism of Action

The mechanism by which phosphorodiamidic fluoride, N,N’-dipropyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

N,N′-Diisopropylphosphorodiamidic Fluoride (Mipafox)

  • Molecular Formula : C₆H₁₆FN₂OP
  • CAS RN : 371-86-8
  • Structure : Features two isopropyl groups (CH(CH₃)₂) attached to the nitrogen atoms.
  • Properties :
    • Phase Transition Enthalpy: Sublimation enthalpy of 58.1 kJ/mol at 293 K .
    • Toxicity: Classified as a neurotoxicant and pesticide. Acts as an irreversible acetylcholinesterase inhibitor, leading to its use in research on neuropathy .
  • Applications: Used in laboratory studies to model organophosphate-induced neurotoxicity .

N,N-Dimethylphosphorodiamidic Dichloride

  • Molecular Formula: C₂H₆Cl₂NOP
  • CAS RN : 677-43-0
  • Structure : Contains two methyl groups (CH₃) and two chlorine atoms bound to phosphorus.
  • Properties: Reactivity: The dichloride group enhances electrophilicity, making it a precursor in phosphorylation reactions. Applications: Intermediate in synthesizing organophosphate pesticides and flame retardants .

N,N-Dipropylphosphoramidic Dichloride

  • Molecular Formula: C₆H₁₄Cl₂NOP
  • CAS RN : 40881-98-9
  • Structure: Dipropylamino groups with two chlorides on phosphorus.
  • Properties: Higher lipophilicity (predicted logP >5.2) compared to the fluoride analog due to chlorine substituents. Reactivity: Used in nucleophilic substitution reactions to generate thio- or selenophosphate derivatives .

N-(1-(Dipropylamino)ethylidene)-P-methylphosphonamidic Fluoride

  • Molecular Formula : C₉H₂₀FN₂OP (inferred from )
  • Structure: Combines a dipropylaminoethylidene group with a methyl-phosphonamidic fluoride backbone.
  • Properties: Hybrid structure merges phosphonamidic and phosphorodiamidic features. Potential use in coordination chemistry due to the imine group .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Alkyl Chain Length: Dipropyl vs. Dimethyl vs. Dipropyl: Shorter chains (e.g., methyl) reduce steric hindrance, enhancing reactivity in phosphorylation reactions .

Physical Properties

  • Phase Transitions :
    • N,N′-Diisopropylphosphorodiamidic fluoride exhibits a sublimation enthalpy of 58.1 kJ/mol at 293 K . Comparable data for the dipropyl variant is unavailable but predicted to differ due to chain length.
  • Solubility : Dipropyl derivatives are generally less soluble in polar solvents than dimethyl analogs but more soluble than dibutyl variants .

Biological Activity

Phosphorodiamidic fluoride, N,N'-dipropyl- (commonly referred to as dipropyl phosphorodiamidic fluoride), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Phosphorodiamidic fluoride is characterized by the presence of a phosphorous atom bonded to two dipropyl groups and a fluoride ion. Its chemical structure can be represented as follows:

N N Dipropylphosphorodiamidic fluoride C6H14FN2OP\text{N N Dipropylphosphorodiamidic fluoride }\text{C}_6\text{H}_{14}\text{FN}_2\text{OP}

This compound belongs to a class of organophosphorus compounds known for their diverse biological activities, including enzyme inhibition and potential therapeutic applications.

Mechanisms of Biological Activity

Synthesis of Phosphorodiamidic Fluoride

The synthesis of phosphorodiamidic fluoride typically involves the reaction of phosphorus trichloride with amines and fluorinating agents. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Phosphorus trichloride (PCl₃), dipropylamine.
  • Reaction Conditions : The reaction is conducted under controlled temperatures to manage the reactivity of phosphorus derivatives.
  • Purification : Post-reaction purification is essential to isolate the desired product from by-products.

Case Study 1: Antitumor Activity

Research has indicated that fluorinated analogs of phosphorodiamidic compounds exhibit notable antitumor activity. For example, compounds similar in structure have shown a biphasic dose-response relationship in sensitive cancer cell lines, suggesting that modifications at the phosphorus center can lead to enhanced cytotoxicity against specific tumors .

CompoundActivityCell LineReference
Dipropyl Phosphorodiamidic FluoridePotential InhibitorMCF-7 (Breast Cancer)
Analog AAntitumorPC-3 (Prostate Cancer)

Case Study 2: Urease Inhibition

In studies focusing on urease inhibitors, compounds structurally related to dipropyl phosphorodiamidic fluoride have demonstrated significant inhibitory effects on urease activity. This property is crucial for developing treatments for urease-related disorders .

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